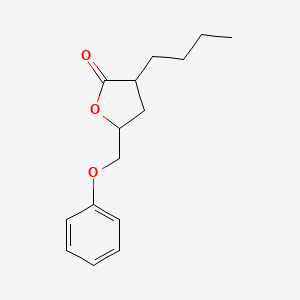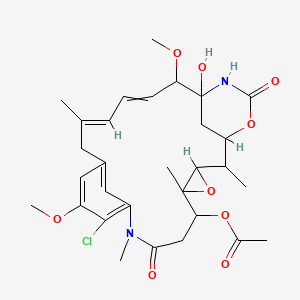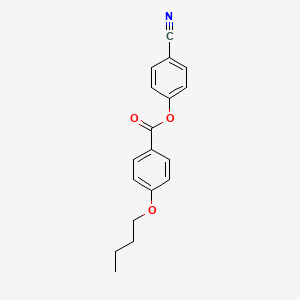![molecular formula C14H20N2O5 B14630995 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid CAS No. 53622-26-7](/img/structure/B14630995.png)
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is a chemical compound with a complex structure that includes an acetamido group, a methoxy group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido group.
Etherification: The acetamido compound is then reacted with ethylene oxide to introduce the ethoxy group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: The major product is 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid.
Reduction: The major product is 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially affecting their function. The methoxy group can participate in hydrophobic interactions, while the propanoic acid moiety can interact with enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid
- 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid
- 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]butanoic acid
Uniqueness
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is unique due to the presence of both an acetamido group and a methoxy group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
53622-26-7 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-[2-(5-acetamido-2-methoxyanilino)ethoxy]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-10(17)16-11-3-4-13(20-2)12(9-11)15-6-8-21-7-5-14(18)19/h3-4,9,15H,5-8H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
QANIDHQXUUVZAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)NCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


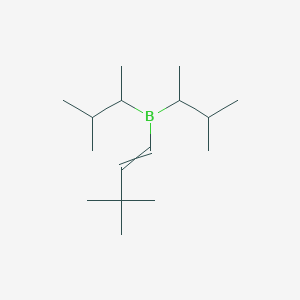

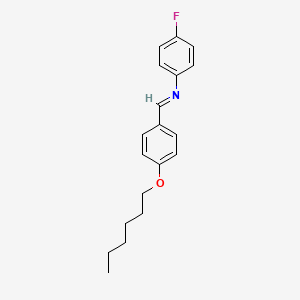
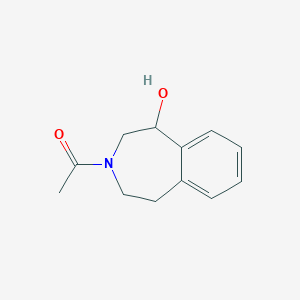
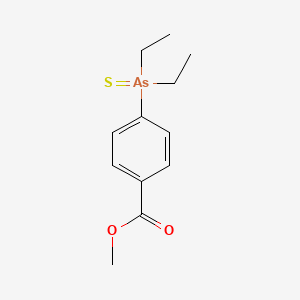
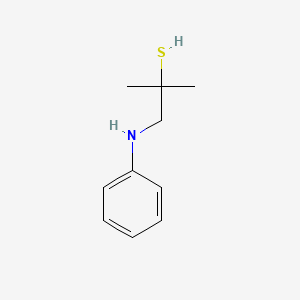
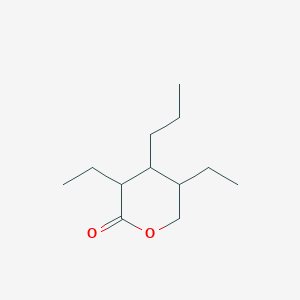
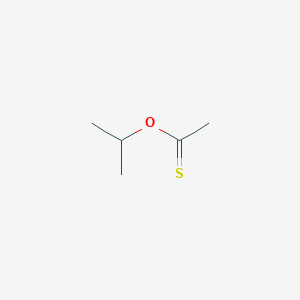
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)

